molecular formula C16H16N4O3S B10985074 ethyl 4-methyl-2-{[(2-methyl-1H-benzimidazol-5-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate

ethyl 4-methyl-2-{[(2-methyl-1H-benzimidazol-5-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate

Cat. No.: B10985074
M. Wt: 344.4 g/mol
InChI Key: QLZUYNDCGMVYPY-UHFFFAOYSA-N
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Description

Ethyl 4-methyl-2-{[(2-methyl-1H-benzimidazol-5-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate is a complex organic compound featuring a benzimidazole moiety linked to a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-methyl-2-{[(2-methyl-1H-benzimidazol-5-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Benzimidazole Core: Starting with o-phenylenediamine and reacting it with a carboxylic acid derivative under acidic conditions to form the benzimidazole ring.

    Thiazole Ring Construction: The thiazole ring is often synthesized via a Hantzsch thiazole synthesis, involving the condensation of α-haloketones with thioamides.

    Coupling Reactions: The benzimidazole and thiazole intermediates are then coupled using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to handle larger quantities of reactants.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-methyl-2-{[(2-methyl-1H-benzimidazol-5-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the benzimidazole or thiazole rings, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzimidazole or thiazole derivatives.

Scientific Research Applications

Ethyl 4-methyl-2-{[(2-methyl-1H-benzimidazol-5-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 4-methyl-2-{[(2-methyl-1H-benzimidazol-5-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The benzimidazole moiety can bind to enzyme active sites or receptor binding pockets, modulating their activity. The thiazole ring may enhance binding affinity and specificity, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-methyl-2-{[(1H-benzimidazol-5-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate
  • Ethyl 4-methyl-2-{[(2-methyl-1H-benzimidazol-2-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate

Uniqueness

Ethyl 4-methyl-2-{[(2-methyl-1H-benzimidazol-5-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate is unique due to the specific positioning of the methyl and carbonyl groups, which can significantly influence its chemical reactivity and biological activity compared to its analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties

Properties

Molecular Formula

C16H16N4O3S

Molecular Weight

344.4 g/mol

IUPAC Name

ethyl 4-methyl-2-[(2-methyl-3H-benzimidazole-5-carbonyl)amino]-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C16H16N4O3S/c1-4-23-15(22)13-8(2)17-16(24-13)20-14(21)10-5-6-11-12(7-10)19-9(3)18-11/h5-7H,4H2,1-3H3,(H,18,19)(H,17,20,21)

InChI Key

QLZUYNDCGMVYPY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC3=C(C=C2)N=C(N3)C)C

Origin of Product

United States

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